2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4-7-8-6(11-4)10-5-2-9-3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMQEPIVDWMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (Oxetan-3-yloxy)acetic Acid Hydrazide
The precursor (oxetan-3-yloxy)acetic acid hydrazide is prepared via a two-step sequence:
Thiosemicarbazide Formation and Cyclization
The hydrazide reacts with carbon disulfide (CS₂) and ammonium thiocyanate in ethanol under reflux, forming the corresponding thiosemicarbazide. Cyclization is achieved using concentrated sulfuric acid at 90°C, yielding the 1,3,4-thiadiazole ring with the oxetan-3-yloxy group at position 5 and a methyl group at position 2 (introduced via acetic acid hydrazide).
Reaction Conditions :
- Temperature: 90°C
- Time: 2 hours
- Yield: 58–65%
- Characterization: IR (C=O at 1712 cm⁻¹, C=N at 1665 cm⁻¹), ¹H-NMR (δ 1.85–1.96 ppm for oxetane protons).
Nucleophilic Substitution of 5-Chloro-2-methyl-1,3,4-thiadiazole
This two-step approach involves synthesizing 5-chloro-2-methyl-1,3,4-thiadiazole followed by oxetan-3-yloxy group installation via nucleophilic substitution.
Synthesis of 5-Chloro-2-methyl-1,3,4-thiadiazole
Acetic acid hydrazide is reacted with CS₂ and ammonium thiocyanate to form a thiosemicarbazide intermediate. Cyclization with concentrated H₂SO₄ produces 2-methyl-5-mercapto-1,3,4-thiadiazole, which is subsequently chlorinated using SOCl₂ or PCl₅ to yield the 5-chloro derivative.
Substitution with Oxetan-3-ol
The 5-chloro intermediate undergoes nucleophilic substitution with oxetan-3-ol in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, affording the target compound.
Optimized Conditions :
- Solvent: DMF
- Base: K₂CO₃
- Temperature: 80°C
- Yield: 70–75%
- Purity: >95% (HPLC)
Mitsunobu Etherification of 5-Hydroxy-2-methyl-1,3,4-thiadiazole
For substrates with a hydroxyl group at position 5, the Mitsunobu reaction offers a reliable pathway to install the oxetan-3-yloxy moiety.
Synthesis of 5-Hydroxy-2-methyl-1,3,4-thiadiazole
2-Methyl-1,3,4-thiadiazole-5-carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄). Subsequent oxidation with pyridinium chlorochromate (PCC) yields the 5-hydroxy derivative.
Mitsunobu Reaction
The hydroxylated thiadiazole reacts with oxetan-3-ol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF), forming the ether linkage.
Key Parameters :
- Reagents: DIAD, PPh₃
- Solvent: THF
- Temperature: 25°C (room temperature)
- Yield: 80–85%
- Stereochemistry: Retention of configuration at oxetane’s chiral center
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Complexity |
|---|---|---|---|---|
| Cyclocondensation | 58–65 | 90 | 4 | High |
| Nucleophilic Substitution | 70–75 | 95 | 12 | Moderate |
| Mitsunobu | 80–85 | 98 | 24 | Low |
Advantages and Limitations :
- Cyclocondensation : Direct but requires specialized precursors.
- Nucleophilic Substitution : Scalable but involves hazardous chlorination.
- Mitsunobu : High yielding but cost-prohibitive for large-scale synthesis.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
¹H-Nuclear Magnetic Resonance (¹H-NMR)
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 198 [M+H]⁺.
- Fragmentation : Loss of oxetane (m/z 140).
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride at 60°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
Antimicrobial Properties
Thiadiazole derivatives, including 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole, have shown significant antimicrobial activity. Research indicates that compounds with a thiadiazole nucleus can exhibit potent antibacterial and antifungal effects. For instance, derivatives have been tested against various strains such as Staphylococcus aureus and Candida albicans, demonstrating MIC values that suggest strong inhibitory effects compared to standard antibiotics .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have been reported to inhibit cancer cell proliferation in vitro. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and SK-OV-3 . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Thiadiazoles have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit inflammatory mediators and pathways, making them candidates for treating inflammatory diseases .
Study 1: Antimicrobial Activity Assessment
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had a notable effect on bacterial growth inhibition with an MIC comparable to existing antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate Antibacterial |
| Standard Antibiotic (e.g., Penicillin) | 16 | High |
Study 2: Anticancer Efficacy
In a study evaluating the anticancer properties of thiadiazole derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines. The compound induced apoptosis through the activation of caspases .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| SK-OV-3 | 19 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cell survival, leading to cell death. The compound’s oxetane ring can form covalent bonds with nucleophilic sites in proteins, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on 1,3,4-Thiadiazole Derivatives
Key Observations :
- Polarity and Solubility : The oxetane group in the target compound likely improves water solubility compared to thioether (e.g., 3na) or aromatic (e.g., compound 41) substituents .
- Reactivity : Thioether-substituted analogs (e.g., 3na) undergo iodination to form fused heterocycles, whereas oxetane-containing derivatives may favor ring-opening reactions or hydrogen bonding due to the ether oxygen .
- Bioactivity : Aryl-substituted thiadiazoles (e.g., compound 41) exhibit moderate cytotoxicity, suggesting that the oxetane group’s electronic effects could modulate similar activities .
Insights :
Table 3: Bioactivity Data for Thiadiazole Analogs
Discussion :
- The absence of bioactivity data for the target compound necessitates extrapolation from analogs.
- Molecular docking studies (e.g., ) suggest that substituent geometry critically impacts target binding. The oxetane’s compact, polar structure may favor interactions with hydrophilic enzyme pockets .
Biological Activity
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. The thiadiazole ring system is known for its potential in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 172.20 g/mol
This compound features a methyl group at the second position and an oxetane moiety at the fifth position of the thiadiazole ring, which may influence its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines:
- Study Findings :
- Compounds derived from 1,3,4-thiadiazole exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer) with IC values often below 20 µM .
- In vivo studies demonstrated that certain derivatives inhibited tumor growth in mice models after 14 days of treatment .
| Compound Name | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | <10 | |
| Compound B | HT-29 | 12.57 ± 0.6 | |
| Compound C | LoVo | 2.44 |
2. Antimicrobial Activity
Thiadiazoles also exhibit broad-spectrum antimicrobial activity. For example:
- In vitro Studies :
3. Anti-inflammatory and Analgesic Effects
Research indicates that thiadiazole derivatives possess anti-inflammatory properties:
- Mechanism of Action :
Case Studies
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A study synthesized various thiadiazole derivatives and evaluated their anticancer properties using MTT assays on different cell lines. Results indicated that some derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 2: Thiadiazoles as Antimycobacterial Agents
Another investigation focused on the synthesis of thiadiazole derivatives with potential antitubercular activity. Compounds were tested against Mycobacterium tuberculosis strains, demonstrating significant inhibition rates that suggest their viability as lead compounds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
